[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
Description
The compound (1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a bis-pyrazolylmethylamine derivative characterized by two pyrazole rings linked via methylene groups to a central amine. Pyrazole derivatives are widely studied for their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and enzyme inhibitory activities . This compound features methyl and isopropyl substituents on its pyrazole rings, which may influence its electronic, steric, and solubility properties.
Properties
Molecular Formula |
C14H23N5 |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-10(2)14-6-13(19(5)17-14)8-15-7-12-9-18(4)16-11(12)3/h6,9-10,15H,7-8H2,1-5H3 |
InChI Key |
PVWZDIDPJOBHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC(=NN2C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” typically involves multi-step organic reactions. One common method starts with the preparation of the individual pyrazole rings, followed by their functionalization with methyl and isopropyl groups. The final step involves the coupling of these functionalized pyrazole rings through a methylene bridge.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound “(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The pyrazole rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines.
Scientific Research Applications
Agricultural Chemistry
Role in Agrochemicals:
This compound serves as a key intermediate in the synthesis of agrochemicals. Its derivatives are utilized to enhance crop protection products, improving yield and pest resistance. For instance, compounds derived from pyrazole structures have been reported to exhibit fungicidal and herbicidal activities, making them valuable in developing sustainable agricultural practices .
Table 1: Agrochemical Applications of Pyrazole Derivatives
| Compound Name | Application | Effectiveness |
|---|---|---|
| Pyrazole-based fungicides | Crop protection | High |
| Herbicide formulations | Weed control | Moderate to High |
| Insect repellents | Pest management | High |
Pharmaceutical Development
Potential Therapeutic Uses:
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine has shown promise in pharmaceutical research, particularly in developing new drugs with anti-inflammatory and analgesic properties. Pyrazole derivatives are known for their diverse biological activities, including cytotoxic effects against various cancer cell lines .
Case Study: Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against colorectal cancer cells. The compounds were synthesized and evaluated for their radical scavenging activity and cytotoxic properties, revealing that certain derivatives outperformed standard treatments like ascorbic acid .
Material Science
Applications in Advanced Materials:
The compound is also utilized in formulating advanced materials such as polymers and coatings. Its incorporation into materials can enhance thermal stability and mechanical properties. Research indicates that pyrazole-containing polymers exhibit improved performance characteristics compared to traditional materials .
Table 2: Material Science Applications
| Material Type | Enhancement | Pyrazole Role |
|---|---|---|
| Polymers | Thermal stability | Cross-linking agent |
| Coatings | Mechanical strength | Additive for durability |
Biochemical Research
Reagent in Assays:
In biochemical research, (1,3-dimethyl-1H-pyrazol-4-yl)methylamine acts as a reagent in various assays. It aids in studying enzyme activity and metabolic pathways, providing insights into biochemical processes at the molecular level .
Example of Use
The compound has been employed in enzyme inhibition studies, where its effectiveness as an inhibitor was tested against specific enzymes involved in metabolic pathways.
Environmental Science
Development of Eco-friendly Pesticides:
Research into environmentally friendly pesticides has identified this compound as a potential candidate for developing sustainable agricultural solutions. Its derivatives are being explored for their efficacy as biodegradable pesticides that minimize environmental impact while maintaining pest control effectiveness .
Summary of Environmental Applications
| Application Type | Description |
|---|---|
| Biodegradable pesticides | Reduce environmental toxicity |
| Sustainable herbicides | Enhance crop yield without harmful residues |
Mechanism of Action
The mechanism of action of “(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in pyrazole substituents and amine linkages:
| Compound Name | Key Substituents | Biological/Physical Properties | Reference |
|---|---|---|---|
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyridinyl, cyclopropylamine | Lower yield (17.9%), mp 104–107°C; potential kinase inhibition inferred from pyridine motifs | |
| 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Methylthioalkyl chain | Enhanced lipophilicity; IR absorption at 3298 cm⁻¹ (N–H stretch) | |
| 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine | Dual pyrazole cores, no bulky substituents | CAS 2056-66-8; used in ligand design for metal coordination | |
| 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine | Thiophene moiety | CAS 1499331-74-6; potential π-stacking interactions due to aromatic heterocycle | |
| (1-Phenyl-1H-pyrazol-4-yl)methylamine | Phenyl substituent | Increased hydrophobicity; evaluated in molecular recognition studies |
Key Observations :
- Substituent Impact : Bulky groups (e.g., isopropyl in the target compound) may hinder crystallization or enzymatic binding compared to smaller substituents (e.g., methyl) .
- Aromatic vs. Aliphatic Linkages: Thiophene or pyridine rings (e.g., ) enhance π-π interactions, whereas aliphatic chains (e.g., methylthio in ) improve solubility in nonpolar solvents.
Physicochemical and Spectral Properties
- Melting Points : Pyrazolylmethylamines with aromatic substituents (e.g., phenyl ) exhibit higher melting points (>150°C) than aliphatic variants (e.g., cyclopropyl , mp 104–107°C).
- NMR Signatures : Methyl groups on pyrazole rings resonate at δ 2.2–2.3 ppm (¹H NMR), while isopropyl groups show characteristic splits at δ 1.2–1.4 ppm .
Biological Activity
The compound (1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a complex pyrazole derivative that has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 233.31 g/mol. The structure features two distinct pyrazole rings, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H19N5 |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 1-(2,5-dimethylpyrazol-3-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine |
| InChI | InChI=1S/C12H19N5/c1-4-17... |
| InChI Key | GUHFXQBULWMEGT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)CNCC2=CC(=NN2C)C |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to [(1,3-dimethyl-1H-pyrazol-4-yl)methyl] have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely documented. A study reported that certain pyrazole compounds induced apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The dual pyrazole structure in [(1,3-dimethyl-1H-pyrazol-4-yl)methyl] may enhance its interaction with cancer-related targets, leading to improved therapeutic outcomes.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that [(1,3-dimethyl-1H-pyrazol-4-yl)methyl] could be beneficial in managing inflammatory conditions.
The biological activity of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl] can be attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes by binding to their active sites.
Receptor Modulation : It can modulate receptor functions by interacting with binding sites, influencing cellular signaling pathways.
Case Studies
Several studies have highlighted the biological efficacy of pyrazole derivatives:
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of a series of pyrazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones for certain derivatives, suggesting potential for development as antimicrobial agents .
- Anticancer Research : A comprehensive investigation into the cytotoxic effects of pyrazole derivatives on breast cancer cells revealed that specific compounds induced cell death through apoptosis and cell cycle arrest .
- Inflammatory Response : An experimental model showed that administration of pyrazole derivatives reduced inflammation markers in rats subjected to carrageenan-induced paw edema .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
